Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a piperidine ring, and a dimethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate can be compared with similar compounds such as:
- Ethyl 1-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate
- Ethyl 1-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activities
Properties
IUPAC Name |
ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-27-19(24)13-7-9-22(10-8-13)20-21-18(23)17(28-20)12-14-11-15(25-2)5-6-16(14)26-3/h5-6,11-13H,4,7-10H2,1-3H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOOSAMUEFOZMU-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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